molecular formula C36H28Cl2OP2Pd B1589558 Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) CAS No. 205319-06-8

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)

Cat. No. B1589558
CAS RN: 205319-06-8
M. Wt: 715.9 g/mol
InChI Key: VYOUBMJFTDMKRR-UHFFFAOYSA-L
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Description

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is a palladium (II) complex containing two chloride ligands and two (2- (diphenylphosphino)phenyl)ether ligands coordinated to the palladium center .


Synthesis Analysis

This compound is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z,E dienes .


Molecular Structure Analysis

The molecular formula of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is C36H28Cl2OP2Pd. It has a molecular weight of 715.88 .


Chemical Reactions Analysis

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as an efficient catalyst in the coupling reaction .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 243-250 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II): is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions . These reactions are fundamental in constructing complex organic compounds, including pharmaceuticals and agrochemicals. The compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds, essential for creating diverse molecular architectures.

Catalysis

In the field of catalysis, this palladium complex is employed for its efficiency in coupling reactions . It serves as a precursor for active palladium(0) species, which are generated in situ under reaction conditions. This application is crucial for industrial processes where high turnover numbers and selectivity are desired.

Materials Science

The compound’s role in materials science is linked to its catalytic properties, enabling the synthesis of polymers and other materials with specific properties . By controlling the cross-coupling reactions, researchers can tailor the properties of materials for applications such as organic electronics and nanotechnology.

Medicinal Chemistry

In medicinal chemistry, Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used to synthesize biologically active molecules . Its ability to catalyze the formation of complex molecules allows for the development of new drugs with potential therapeutic applications.

Environmental Science

This palladium complex is also explored for environmental applications, particularly in the removal of pollutants through catalytic processes . Its use in environmental remediation is an area of growing interest, given the increasing need for sustainable and efficient methods to treat environmental contaminants.

Analytical Chemistry

In analytical chemistry, the compound finds application in the development of analytical methods . It can be used to prepare standards and reagents that are critical for the accurate and precise measurement of various analytes in complex matrices.

Mechanism of Action

Target of Action

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is primarily targeted towards organic compounds that are involved in various cross-coupling reactions . The compound acts as a catalyst, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Mode of Action

The mode of action of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) involves the generation of active palladium (0) species in situ under the reaction conditions . These active species then interact with the organic compounds, facilitating the formation of new bonds.

Biochemical Pathways

The biochemical pathways affected by Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) are primarily those involved in the cross-coupling reactions of organic compounds . The compound’s action results in the formation of new carbon-carbon or carbon-heteroatom bonds, thereby altering the structure and properties of the organic compounds involved.

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which may impact its bioavailability.

Result of Action

The result of the action of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is the formation of new carbon-carbon or carbon-heteroatom bonds in organic compounds . This can lead to the synthesis of new organic compounds with altered structures and properties.

Action Environment

The action of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be influenced by various environmental factors. For instance, the compound is relatively stable in air and can be stored for long periods in a dry environment . Additionally, the compound’s solubility in different solvents can affect its efficacy as a catalyst .

properties

IUPAC Name

dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUBMJFTDMKRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28Cl2OP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463965
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)

CAS RN

205319-06-8
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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